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Introduction

NP-1815-PX sodium is a potent and selective antagonist of the P2X4 purinergic receptor
(P2X4R), an ATP-gated ion channel.[1][2][3] P2X4R is implicated in a variety of physiological
and pathological processes, including inflammation, neuropathic pain, and smooth muscle
contraction.[1][3] As a selective antagonist, NP-1815-PX sodium is a valuable tool for
investigating the role of P2X4R in these processes and for exploring its therapeutic potential.
These application notes provide detailed protocols for the use of NP-1815-PX sodium in cell
culture experiments.

Mechanism of Action

NP-1815-PX sodium exerts its effects by binding to the P2X4 receptor and inhibiting the influx
of cations, primarily calcium (Ca2+), that is normally triggered by the binding of extracellular
ATP.[2][4] This blockade of P2X4R-mediated Ca2+ signaling disrupts downstream cellular
events. Key signaling pathways affected by NP-1815-PX sodium include the p38 mitogen-
activated protein kinase (p38-MAPK) pathway and the NLRP3 inflammasome pathway.[5][6] By
inhibiting these pathways, NP-1815-PX sodium can modulate inflammatory responses, such
as the release of pro-inflammatory cytokines like IL-1(3.[6]
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Experimental Protocols
Protocol 1: Inhibition of ATP-induced Calcium Influx in
Microglia

This protocol describes how to assess the inhibitory effect of NP-1815-PX sodium on ATP-
gated Ca2+ entry in primary microglial cells using a fluorescent Ca2+ indicator.
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Materials:

Primary microglial cells

e Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

* NP-1815-PX sodium

o DMSO (for stock solution)

e ATP solution

e Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

o Balanced salt solution (BSS)

o Plates suitable for fluorescence imaging (e.g., 96-well black, clear bottom)

e Fluorescence plate reader or microscope

Procedure:

o Cell Seeding:
o Seed primary microglia in a 96-well imaging plate at a density of 5 x 10™4 cells/well.
o Allow cells to adhere and grow for 24-48 hours at 37°C in a 5% CO2 incubator.

e Preparation of Compounds:

o Prepare a 10 mM stock solution of NP-1815-PX sodium in DMSO. Store at -20°C or
-80°C.

o Prepare a stock solution of ATP in sterile water.

o On the day of the experiment, prepare working solutions of NP-1815-PX sodium and ATP
in BSS. A typical final concentration range for NP-1815-PX is 0.1 uM to 10 uM.

e Loading with Ca2+ Indicator:
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[e]

Prepare a loading solution of Fura-2 AM in BSS (e.g., 5 uM).

Remove the culture medium from the cells and wash once with BSS.

o

[¢]

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

[¢]

Wash the cells twice with BSS to remove excess dye.

Treatment with NP-1815-PX:

o Add the working solutions of NP-1815-PX sodium to the respective wells. Include a
vehicle control (BSS with the same percentage of DMSO as the highest NP-1815-PX
concentration).

o Pre-incubate the cells with NP-1815-PX for 10-15 minutes at room temperature.[4]
Measurement of Ca2+ Influx:
o Measure the baseline fluorescence using a plate reader or microscope.

o Add the ATP solution to all wells to stimulate the P2X4 receptors. A typical final
concentration of ATP is 10-50 puM.[4]

o Immediately begin recording the fluorescence signal for several minutes to capture the
Ca2+ influx.

Data Analysis:

o Calculate the change in fluorescence intensity or the ratio of fluorescence at different
wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular Ca2+
concentration.

o Compare the ATP-induced Ca2+ response in NP-1815-PX-treated cells to the vehicle-
treated control cells.

o Plot a dose-response curve to determine the IC50 of NP-1815-PX.
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Protocol 2: Inhibition of NLRP3 Inflammasome
Activation in THP-1 Cells

This protocol details the use of NP-1815-PX sodium to inhibit NLRP3 inflammasome activation
in the human monocytic cell line THP-1, followed by the measurement of IL-1]3 release.

Materials:

THP-1 cells

e RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

e Phorbol 12-myristate 13-acetate (PMA) for differentiation

o Lipopolysaccharide (LPS) for priming

e NP-1815-PX sodium

e DMSO

e ATP solution

o 96-well cell culture plates

e Human IL-1 ELISA kit

Procedure:

o Differentiation of THP-1 Cells:

o Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10”6 cells/mL.

o Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into a
macrophage-like phenotype.

o Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

e Priming of Differentiated THP-1 Cells:
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o Carefully remove the PMA-containing medium and replace it with fresh, serum-free
medium.

o Add LPS to a final concentration of 1 pg/mL to prime the inflammasome.

o Incubate for 3 hours at 37°C.

e Treatment with NP-1815-PX:

o Prepare working solutions of NP-1815-PX sodium in serum-free medium.

o Add the NP-1815-PX solutions to the primed cells. Include a vehicle control.

o Incubate for 1 hour at 37°C.

Activation of NLRP3 Inflammasome:

o Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome.

o Incubate for 1 hour at 37°C.

Sample Collection:

o Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

o Carefully collect the supernatant for IL-13 measurement.

Measurement of IL-13 Release:

o Quantify the concentration of IL-13 in the collected supernatants using a human IL-1f3
ELISA kit, following the manufacturer's instructions.

Data Analysis:

o Compare the amount of IL-1[3 released from NP-1815-PX-treated cells to the vehicle-
treated controls.

o Generate a dose-response curve to evaluate the inhibitory effect of NP-1815-PX on IL-1[3
secretion.
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Storage and Handling

e Solid Form: Store at -20°C for long-term storage.

» Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at
-80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
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Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions
for their specific cell types and experimental setups. Always follow standard laboratory safety
procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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